N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Description
N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) substituted at the 4-position with a thiolan-3-yl group (tetrahydrothiophene ring). The carboxamide moiety is further modified with a 2-methylphenyl group at the nitrogen atom. This structure combines conformational flexibility (from the diazepane ring) with sulfur-containing heterocyclic and aromatic components, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-14-5-2-3-6-16(14)18-17(21)20-9-4-8-19(10-11-20)15-7-12-22-13-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFMNNWNSKNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
The closest structural analog is N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (), which differs only in the carboxamide substituent (3-phenylpropyl vs. 2-methylphenyl). Key comparisons include:
- Research Utility: Both compounds are marketed as research chemicals by Life Chemicals, indicating their use in early-stage drug discovery.
Befetupitant and Netupitant
Befetupitant (CAS 290296-68-3) and Netupitant (CAS 290297-26-6) () are pyridine-based carboxamides with trifluoromethylphenyl and morpholine/piperazinyl substituents. Key distinctions:
- Substituent Chemistry : The trifluoromethyl groups in Befetupitant/Netupitant enhance electron-withdrawing effects and metabolic resistance, unlike the electron-rich thiolan and aromatic groups in the target compound.
- Therapeutic Use : Befetupitant is indicated for depression, and Netupitant is an antiemetic, suggesting divergent biological targets despite shared carboxamide functionality .
Indisulam (E7070)
Indisulam (CAS 165668-41-7) () is a sulfonamide-based antineoplastic agent with an indole moiety. Contrasts include:
- Functional Groups : Indisulam lacks the diazepane-thiolan system but incorporates a sulfonamide group, which is absent in the target compound.
- Mechanistic Implications : Indisulam’s sulfonamide group mediates carbonic anhydrase inhibition, while the target compound’s carboxamide and sulfur atoms may target different enzymatic or receptor pathways .
Structural and Functional Comparison Table
| Compound | Core Structure | Key Substituents | Therapeutic Area | Notable Features |
|---|---|---|---|---|
| N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | 1,4-diazepane | Thiolan-3-yl, 2-methylphenyl | Undisclosed (Research) | Flexible core, sulfur-containing |
| N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | 1,4-diazepane | Thiolan-3-yl, 3-phenylpropyl | Research chemical | Higher lipophilicity |
| Befetupitant (Ro 67-5930) | Pyridine | Trifluoromethylphenyl, morpholine | Depression | Rigid core, trifluoromethyl groups |
| Netupitant (Ro 67-3189) | Pyridine | Trifluoromethylphenyl, methylpiperazine | Antiemetic | Similar to Befetupitant with piperazine |
| Indisulam (E7070) | Benzenedisulfonamide | 3-Chloroindole | Antineoplastic | Sulfonamide functionality |
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